molecular formula C9H9NO2S B1314669 ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 35357-56-3

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B1314669
CAS No.: 35357-56-3
M. Wt: 195.24 g/mol
InChI Key: KRPJGLCVEYTVBW-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture consists of a thieno[2,3-b]pyrrole core fused at the 2,3-positions of thiophene and the b-position of pyrrole, with an ethyl ester group at position 5. The thiophene ring introduces sulfur-based conjugation, while the pyrrole contributes nitrogen-mediated electron delocalization.

Crystallographic Data :
While direct crystallographic data for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate are unavailable, structural analogs (e.g., ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate) provide insights. These compounds typically crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters:

Parameter Value (Å)
a ~5.96
b ~12.99
c ~12.12
β ~98.17°
Density ~1.40 g/cm³

The ester group adopts a planar conformation, facilitating π–π stacking interactions in the crystal lattice.

Tautomeric Forms and Ring System Dynamics

Thieno[2,3-b]pyrrole derivatives exhibit tautomerism due to the pyrrole’s NH group and the thiophene’s electron-deficient system. However, this compound lacks an acidic proton (e.g., NH or hydroxyl), stabilizing the keto form of the pyrrole ring.

Key Observations :

  • Ring Strain Minimization : The fused structure reduces strain compared to non-fused systems, enhancing stability.
  • Electronic Delocalization : The thiophene’s conjugated π-system and pyrrole’s lone pair interact, modulating reactivity.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties are influenced by the ester substituent and aromatic rings:

Property Value/Description
HOMO Energy Delocalized over ester and pyrrole rings
LUMO Energy Localized on thiophene and ester carbonyl
Band Gap Estimated ~3.5–4.0 eV (UV-Vis analogy)

Frontier Molecular Orbitals :

  • HOMO : Dominant contribution from the pyrrole’s nitrogen lone pair and ester oxygen.
  • LUMO : Primarily localized on the thiophene’s π* orbitals and ester carbonyl.

Comparative Analysis with Thieno[3,2-b]pyrrole Isomers

Thieno[3,2-b]pyrrole isomers differ in fusion points, altering electronic and steric properties:

Property Thieno[2,3-b]pyrrole Thieno[3,2-b]pyrrole
Ring Fusion Thiophene 2,3; Pyrrole b Thiophene 3,2; Pyrrole b
Dipole Moment Higher (ester at position 5) Lower (ester at position 4 or 5)
Crystal Packing Planar ester promotes stacking Bulky substituents may disrupt packing
HOMO-LUMO Gap Narrower (enhanced conjugation) Wider (reduced π-delocalization)

Synthetic Implications : Thieno[2,3-b]pyrrole derivatives often require multistep syntheses involving thiophene aldehydes and azidoacetate precursors, while thieno[3,2-b]pyrrole isomers may form via cyclization of bromothiophene intermediates.

Properties

IUPAC Name

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPJGLCVEYTVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470926
Record name ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35357-56-3
Record name ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Esterification via TiCl4-Mediated Reaction

One reported method involves the reaction of 2-chlorothieno[2,3-b]pyrrole-5-carboxylate with acyl chlorides in the presence of titanium tetrachloride (TiCl4) in dichloromethane solvent. This method yields this compound derivatives with high purity and yield.

  • Procedure:
    • Reflux a mixture of 2-chlorothieno[2,3-b]pyrrole-5-carboxylate, an acyl chloride (e.g., 4-methoxybenzoyl chloride), and TiCl4 in dichloromethane.
    • After completion, isolate the product by extraction and recrystallization.
  • Characterization:
    • IR spectroscopy shows characteristic ester carbonyl stretching (~1700 cm⁻¹) and N-H stretching (~3350 cm⁻¹).
    • ^1H NMR confirms the ethyl ester group with triplet and quartet signals for methyl and methylene protons, respectively.
  • Yields: Typically 77–85% depending on substituents.

Base-Mediated Alkylation in Dimethylformamide (DMF)

Another approach uses sodium hydride (NaH) as a base in dry DMF to deprotonate the thieno-pyrrole intermediate, followed by alkylation with ethyl bromoacetate or related alkylating agents.

  • Procedure:
    • Stir sodium hydride in dry DMF under nitrogen atmosphere.
    • Add the thieno[2,3-b]pyrrole substrate solution slowly.
    • Add ethyl bromoacetate dropwise and stir at room temperature for 2 hours.
    • Quench with cold water, extract with diethyl ether, dry, and purify by recrystallization.
  • Advantages: Mild conditions, good control over substitution pattern.
  • Yields: Generally high, with good purity of the ethyl ester product.

Use of Precursor Pyridines and Thiolates

Some synthetic routes start from ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate derivatives, which undergo cyclization and alkylation to form the thieno[2,3-b]pyrrole core.

  • Key Steps:
    • Formation of piperidinium pyridine-6-thiolate intermediates.
    • Alkylation with ethyl bromoacetate or other alkylating agents in ethanol.
    • Nearly quantitative yields of sulfanylpyridines that can be further cyclized to the target compound.
  • Significance: This method allows access to diverse substituted thieno[2,3-b]pyrroles with potential biological activity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
TiCl4-mediated acylation 2-chlorothieno[2,3-b]pyrrole, TiCl4, DCM, reflux 77–85 High purity, well-characterized Suitable for substituted derivatives
NaH/DMF base-mediated alkylation Sodium hydride, DMF, ethyl bromoacetate, RT ~80 Mild conditions, good control Requires dry, inert atmosphere
Piperidinium thiolate alkylation Piperidinium thiolate, ethyl bromoacetate, ethanol ~Quantitative High yield, versatile intermediates Useful for diverse analog synthesis

Research Findings and Analytical Characterization

  • Spectroscopic Analysis:
    • IR spectra consistently show ester carbonyl peaks near 1700 cm⁻¹ and N-H stretching bands.
    • ^1H NMR spectra confirm the presence of ethyl ester groups with characteristic triplet (methyl) and quartet (methylene) signals.
    • Mass spectrometry (MS) confirms molecular ion peaks consistent with molecular weight 195.24 g/mol.
  • Thermal Analysis:
    • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate thermal stability suitable for further synthetic applications.
  • Purity and Storage:
    • Commercial samples report purity around 98%, stored sealed at 2–8°C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has shown promise in medicinal chemistry, particularly in the development of new pharmacological agents. Its structure allows for interactions with biological macromolecules, making it a candidate for drug discovery.

Case Study: Anticancer Activity

Research has indicated that derivatives of thieno[2,3-b]pyrrole compounds exhibit anticancer properties. For instance, studies have demonstrated that modifications to the this compound structure can enhance its efficacy against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of research.

Materials Science Applications

The compound's unique electronic properties make it suitable for applications in materials science, particularly in organic electronics.

Organic Field-Effect Transistors (OFETs)

This compound has been investigated for its use in organic field-effect transistors. Its performance as a semiconductor material has been compared with other heteroacenes, showcasing favorable charge transport characteristics.

PropertyThis compoundOther Heteroacenes
Charge MobilityHighVariable
StabilityModerateHigh
Application PotentialOFETsOLEDs, solar cells

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Utilizing readily available precursors.
  • Reagents : Employing sodium ethoxide and other catalysts.
  • Yield Optimization : Adjusting reaction conditions for maximum yield.

Mechanism of Action

The mechanism of action of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Furo[2,3-b]pyrrole Analogs

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (CAS: 118465-49-9) replaces the thiophene ring with a furan moiety. This substitution alters electronic properties due to oxygen’s higher electronegativity compared to sulfur. The compound is synthesized via thermolysis or phase-transfer catalysis, with derivatives (e.g., 5-methoxycarbonyl-6-R1-furo[2,3-b]pyrroles) serving as precursors for cyanine dyes .

Thieno[3,2-b]pyrrole Positional Isomer

Ethyl thieno[3,2-b]pyrrole-5-carboxylate differs in the fusion position of the thiophene and pyrrole rings. This isomer exhibits distinct electronic behavior, making it suitable for organic semiconductors. For example, brominated derivatives are intermediates in push-pull systems for optoelectronic applications .

Derivatives with Functional Group Modifications

Carboxamide Derivatives

GPi 688 (CAS: N/A) replaces the ester group with a carboxamide and introduces a dihydroxypropyl side chain. This modification enhances hydrogen-bonding capacity, enabling inhibition of glycogen phosphorylase, a target for diabetes therapy .

Substituted Thieno[2,3-b]pyrroles
  • Purity ≥95% .
  • Ethyl 2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS: N/A): The trifluoromethylbenzyl group introduces hydrophobicity and electron-withdrawing effects, impacting solubility and reactivity .

Comparative Data Table

Compound Molecular Formula Substituents/Modifications Key Properties/Applications Reference
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C₉H₉NO₂S Ethyl ester at C5 Synthetic intermediate, semiconductors
Methyl furo[2,3-b]pyrrole-5-carboxylate C₈H₇NO₃ Furan ring, methyl ester Cyanine dye precursors (85% yield)
Ethyl thieno[3,2-b]pyrrole-5-carboxylate C₉H₉NO₂S Thiophene-pyrrole isomer Organic semiconductors
GPi 688 C₁₇H₁₇ClN₂O₃S Carboxamide, dihydroxypropyl side chain Glycogen phosphorylase inhibitor
Ethyl 4-amino-2,3-dimethyl derivative C₁₁H₁₄N₂O₂S 4-amino, 2,3-dimethyl Medicinal chemistry (≥95% purity)
Trifluoromethylbenzyl derivative C₁₉H₁₈F₃NO₂S 2,3-dimethyl, trifluoromethylbenzyl Enhanced hydrophobicity

Key Findings

Electronic Effects :

  • Thiophene rings (vs. furan) enhance conjugation and stability due to sulfur’s polarizability, favoring applications in materials science .
  • Trifluoromethyl groups increase electron deficiency, altering reactivity in substitution reactions .

Biological Activity: Ester-to-amide conversion (e.g., GPi 688) enables enzyme inhibition via hydrogen bonding . Amino substituents (e.g., 4-amino derivative) may improve pharmacokinetic profiles .

Synthetic Utility: High-yield routes (e.g., 85% for furo derivatives) suggest scalable methodologies for analogs . Brominated thieno derivatives enable cross-coupling reactions for functionalized materials .

Biological Activity

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused thiophene and pyrrole ring system with an ethyl ester functional group. Its molecular formula is C₉H₉N₁O₂S, and it is characterized by the following structural attributes:

  • Thieno[2,3-b]pyrrole core : Provides unique reactivity.
  • Ethyl carboxylate group : Enhances solubility and biological interaction potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound can interact with receptors to alter their function.
  • Cellular Signaling Interference : It potentially disrupts signaling pathways critical for cell proliferation and survival.

These mechanisms contribute to its anticancer properties and other therapeutic potentials.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Data :
    • IC₅₀ values for HepG2 (liver carcinoma) and PC-3 (prostate cancer) were reported as 4.296 ± 0.2 µM and 7.472 ± 0.42 µM, respectively, indicating significant antiproliferative effects .
Cell LineIC₅₀ (µM)Mechanism of Action
HepG24.296 ± 0.2Induction of apoptosis
PC-37.472 ± 0.42Cell cycle arrest

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise as an anti-inflammatory agent. Its unique structure allows it to interact effectively with inflammatory pathways:

  • Potential Mechanisms :
    • Inhibition of pro-inflammatory cytokines.
    • Modulation of immune responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other thieno derivatives to evaluate its unique properties:

Compound NameStructural DifferencesBiological Activity
Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylateMethyl group at position 6Enhanced anti-inflammatory activity
Ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylateChlorine substitution at position 2Altered reactivity; reduced cytotoxicity

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various thieno derivatives demonstrated that this compound exhibited significant cytotoxicity against liver cancer cells, supporting its potential as a lead compound in drug development .
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells .
  • Further Investigations Needed : While preliminary findings are promising, extensive studies are required to fully elucidate the mechanisms of action and therapeutic targets of this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization strategies using precursors like ethyl 2-amino-thiophene derivatives. For example, analogous routes employ coupling reactions with halogenated intermediates (e.g., ethyl isothiocyanate) followed by cyclization under basic conditions . Optimization may include varying solvents (DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling). Purity (≥95%) can be achieved via column chromatography or recrystallization, as noted in thieno-pyrrole derivative syntheses .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on 1H/13C NMR to verify proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm and carbonyl signals near δ 165 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C9H9NO2S: calc. 195.0423, observed 195.0421 ). Supplementary 2D NMR (COSY, NOESY) resolves regiochemistry in fused-ring systems .

Q. What are the stability considerations for storing this compound, and how does functional group reactivity influence degradation?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) with desiccants is recommended. Stability studies should monitor via TLC or HPLC for degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced Research Questions

Q. How do electronic effects of substituents on the thieno-pyrrole core influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient thieno-pyrrole scaffold enhances electrophilic aromatic substitution at the 2- and 3-positions. For example, bromination at the 3-position can be achieved using NBS in DMF. Computational studies (DFT) can predict sites for functionalization by analyzing Fukui indices or LUMO distributions .

Q. What contradictory findings exist regarding the biological activity of thieno-pyrrole derivatives, and how can these be resolved?

  • Methodological Answer : Some studies report cytotoxicity in cancer cells (e.g., IC50 < 10 μM ), while others note limited activity. Discrepancies may arise from substituent variations (e.g., electron-withdrawing groups enhancing bioactivity). Resolving contradictions requires standardized assays (e.g., MTT on consistent cell lines like MCF-7) and SAR studies comparing analogs .

Q. How can regioselective functionalization of the thieno-pyrrole ring system be achieved for targeted drug design?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., amides) enables regioselective C–H activation. For example, a Boc-protected amino group at the 2-position directs lithiation for subsequent alkylation or halogenation. X-ray crystallography of intermediates validates regiochemistry .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding to ATP-binding pockets in kinases. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with the ester carbonyl). Validate predictions with in vitro kinase inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

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